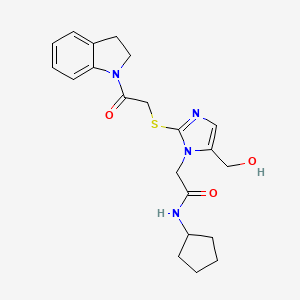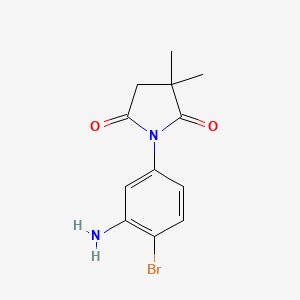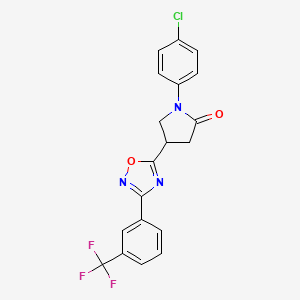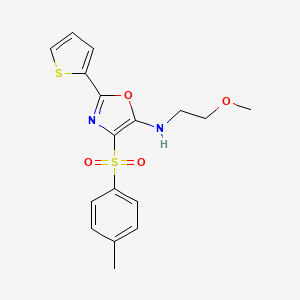
(E)-3-methyl-6-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-methyl-6-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine, also known as MS-275, is a potent and selective inhibitor of histone deacetylases (HDACs). It has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and other disorders.
Applications De Recherche Scientifique
Alkaline Cleavage Reactions
Research on related heterocyclic compounds demonstrates how alkaline cleavage can lead to a variety of heterocyclic products, such as pyridines, pyrazoles, and pyridazines, showcasing the compound's versatility in organic synthesis. The study highlights a novel variant of the van Alphen rearrangement and a 3H-pyrazole to pyridazine ring enlargement reaction, underscoring the chemical's utility in generating diverse heterocycles (Lempert-Sre´ter & Lempert, 1975).
Antibacterial Applications
A novel synthesis pathway for heterocyclic compounds containing a sulfonamido moiety, aimed at producing antibacterial agents, was explored. This research indicates the potential of compounds like "(E)-3-methyl-6-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine" in medicinal chemistry for developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Water Oxidation Catalysis
The compound's structural motif has been utilized in the design of novel Ru complexes for water oxidation, highlighting its potential in catalysis and renewable energy applications. This research demonstrates how the bridging ligand structure, related to pyridazine derivatives, can lead to efficient dinuclear complexes for oxygen evolution in water oxidation processes (Zong & Thummel, 2005).
Neuroprotective Effects
Studies on cyclic imides related to the compound structure have revealed promising neuroprotective and amnesia-reversal activities. These findings underscore the potential therapeutic applications of pyridazine derivatives in treating cognitive impairments and neurological disorders (Butler et al., 1987).
High-Density Materials
The synthesis of quaternary salts containing pyridine and pyridazine that include the pentafluorosulfanyl group has been explored, indicating the potential of such compounds in creating materials with high densities. This research may have implications for the development of novel materials for various industrial applications (Singh et al., 2003).
Propriétés
IUPAC Name |
3-methyl-6-[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]oxypyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-14-7-8-17(19-18-14)23-16-9-11-20(13-16)24(21,22)12-10-15-5-3-2-4-6-15/h2-8,10,12,16H,9,11,13H2,1H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYISOSXWHBNZNV-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-methyl-6-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2884934.png)





![Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate](/img/structure/B2884945.png)
![{1-methyl-2-[(4-nitrobenzyl)sulfonyl]-1H-imidazol-5-yl}methanol](/img/structure/B2884946.png)
![4-(Dimethylamino)-2-[(3-methylphenyl)sulfanyl]nicotinonitrile](/img/structure/B2884950.png)

![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]thiophene-2-carboxamide](/img/structure/B2884952.png)
![Methyl 4-(2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)thiazol-4-yl)benzoate](/img/structure/B2884953.png)
![N-[1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]methanesulfonamide](/img/structure/B2884955.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B2884957.png)